![molecular formula C15H14BrFO3 B5866318 {2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5866318.png)
{2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol, also known as BFBM, is a synthetic compound that has gained attention in the scientific community for its various applications. BFBM belongs to the family of benzyl ether derivatives and has been studied extensively for its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of {2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the proliferation of cancer cells. This compound has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
{2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has also been shown to have low toxicity, making it safe for use in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, making it difficult to design experiments to investigate its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of {2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol. One area of research is to further investigate its mechanism of action and signaling pathways. This will help to elucidate its therapeutic potential and identify new targets for drug development. Another area of research is to investigate the efficacy of this compound in animal models of various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, the development of new analogs of this compound may lead to the discovery of even more potent and selective compounds with therapeutic potential.
Synthesemethoden
{2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol can be synthesized using a multi-step process that involves the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base. The resulting intermediate is then reacted with methanol and a reducing agent to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
{2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol has been studied extensively for its potential therapeutic uses. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been investigated as a potential treatment for various diseases such as cancer, diabetes, and neurodegenerative disorders. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[2-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO3/c1-19-14-6-11(8-18)13(16)7-15(14)20-9-10-3-2-4-12(17)5-10/h2-7,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTPDOKKESMTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)OCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5866241.png)
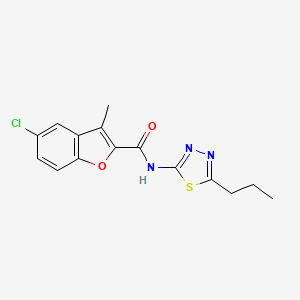

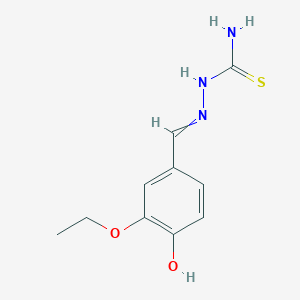
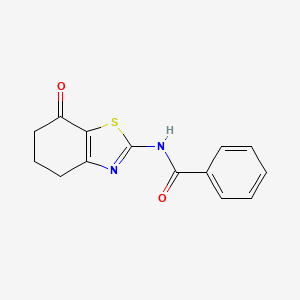
![2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzamide](/img/structure/B5866278.png)
![methyl 4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5866285.png)
![5-[2-(4-fluorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5866289.png)

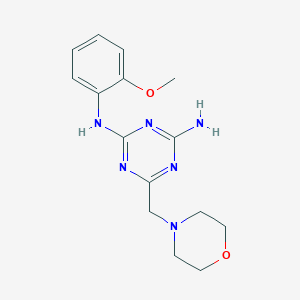
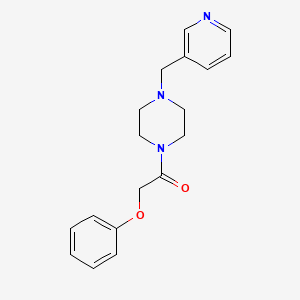
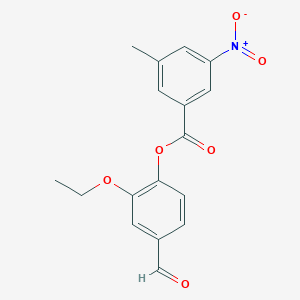
![1-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5866333.png)
